5-(benzamidomethyl)thiophene-2-sulfonyl Chloride
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Overview
Description
5-(benzamidomethyl)thiophene-2-sulfonyl Chloride is a chemical compound with the molecular formula C12H10ClNO3S2 and a molecular weight of 315.8 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride typically involves the reaction of thiophene-2-sulfonyl chloride with benzamidomethyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(benzamidomethyl)thiophene-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction Reactions: It can be reduced to form thiophene derivatives with different functional groups.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(benzamidomethyl)thiophene-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(benzamidomethyl)thiophene-2-sulfonyl Chloride involves its ability to react with nucleophiles and form stable sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(benzamidomethyl)thiophene-2-sulfonyl Chloride can be compared with other similar compounds, such as:
Thiophene-2-sulfonyl Chloride: A precursor in the synthesis of this compound.
Benzamidomethyl Derivatives: Compounds with similar benzamidomethyl functional groups but different core structures.
Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(benzamidomethyl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S2/c13-19(16,17)11-7-6-10(18-11)8-14-12(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSWVDWOXYTAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381173 |
Source
|
Record name | 5-(Benzamidomethyl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138872-44-3 |
Source
|
Record name | 5-(Benzamidomethyl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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